Cibacron Blue

Overview

Description

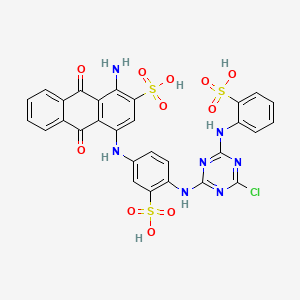

Cibacron Blue 3G-A, also known as Cibacron Blue, is an anionic anthraquinone dye . It is used in the textile industry and has shown tremendous protein binding capacity . It can readily be immobilized on a polymer containing a hydroxyl group .

Synthesis Analysis

Cibacron Blue 3GA dye consists of anthraquinone backbond linked to phenyl, triazine, and phenyl rings interconnected by C-N bonds and adorned by amine and sulfate functional moieties . It can be synthesized from commercially available bromaminic acid, an essential precursor to cibacron blue dye .Molecular Structure Analysis

The molecular weight of Cibacron Blue is 774.16 g/mol . Its empirical formula is C29H20ClN7O11S3 .Chemical Reactions Analysis

Cibacron Blue 3GA has been found to inhibit the R46 β-lactamase with a Ki value of 1.2 uM . It also interacts with (di)nucleotide-dependent enzymes and can be a standard tool for studying their active sites .Physical And Chemical Properties Analysis

Cibacron Blue 3G-A appears as a dark blue powder . It is soluble in water . It has an absorbance maximum at 602 nm (in water) .Scientific Research Applications

Affinity Chromatography

“Cibacron Blue F3G-A” and related dyes are sulfonated polyaromatic compounds which bind with considerable specificity and significant affinity to nucleotide-dependent enzymes . After fixation to appropriate insoluble supports, they find wide application as ligands in affinity chromatography .

Enzyme Purification

“Cibacron Blue F3G-A” is used in the purification of distinct groups of enzymes, including dehydrogenases and phosphotransferases . The enzyme-dye complexes can be dissociated by low concentrations of competing natural ligands .

Plasma Protein Purification

“Cibacron Blue 3G” binds several proteins such as albumin and interferon . It is widely used in the purification of albumins and interferons .

Biomarker Harvesting Platforms

“Cibacron Blue F3G-A” is incorporated onto magnetic hydrogel scaffold to facilitate the harvest of targeted protein species . The dye-loaded magnetic particles sequester a greater amount of lower molecular weight proteins from the test solution .

Inhibition of β-lactamases

“Cibacron Blue 3GA” inhibits OXA-1 and OXA-2 β-lactamases . It was used to observe the binding of ligands to OXA-1 β-lactamase by monitoring tryptophan fluorescence .

P2-Purinoceptor Antagonist

“Cibacron Blue 3GA” acts as a P2-purinoceptor antagonist and inhibits stimulus-evoked glutamate release by rat brain cortical tissue .

Mechanism of Action

Target of Action

Cibacron Blue, an anionic anthraquinone dye, has been found to bind with considerable specificity and significant affinity to nucleotide-dependent enzymes . The primary targets of Cibacron Blue include NAD (P)H dehydrogenase [quinone] 1 and Glutathione S-transferase P . These enzymes play crucial roles in various biochemical reactions, including detoxification processes and biosynthetic pathways .

Mode of Action

Cibacron Blue interacts with its targets through a combination of hydrophobic interactions and ion exchange properties . The dye contains sulfonic groups that can participate in ion exchange interactions, and it also has groups that can bind to the target molecule by hydrophobic interactions . This interaction leads to changes in the enzyme’s activity, thereby affecting the biochemical reactions they catalyze.

Biochemical Pathways

Given its targets, it is likely that the compound influences pathways involvingdetoxification and biosynthesis

Result of Action

The binding of Cibacron Blue to its target enzymes can lead to changes in their activity, which can subsequently alter the biochemical reactions they catalyze . For instance, it has been shown to inhibit stimulus-evoked glutamate release by rat brain cortical tissue . .

Action Environment

The action of Cibacron Blue can be influenced by various environmental factors. For instance, some proteins have been found to require the addition of divalent cations for binding to dye resins . Additionally, nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding . Therefore, the environment in which Cibacron Blue is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

Cibacron Blue 3G-A has been employed in the textile industry for many years . Due to its protein binding capacity, it has been used as a ligand in affinity chromatography for the purification of proteins and enzymes . It was also reported to apply for the purification of biopolymers . Future research may focus on exploring its potential in other applications.

properties

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCWQPZFAFZLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233085 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84166-13-2 | |

| Record name | Cibacron blue 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibacron Blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)

![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)